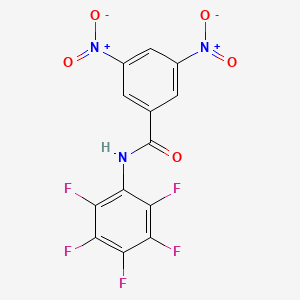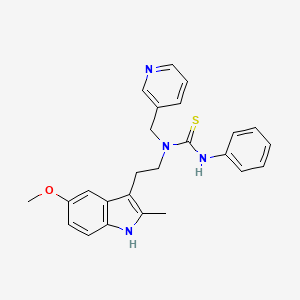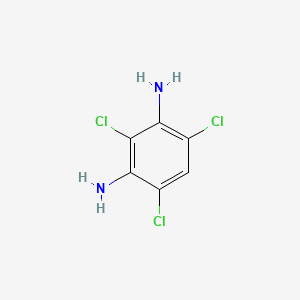![molecular formula C23H23N3O2S B2770937 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-82-1](/img/structure/B2770937.png)
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is an intriguing chemical compound. As a member of the pyrrolopyrimidinone family, its structure consists of a complex arrangement of functional groups. The unique positioning of these groups can potentially confer a wide range of biological activities, making the compound of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves several steps. Starting materials include substituted pyrrolopyrimidinone and appropriate alkylating agents, under conditions optimized to facilitate nucleophilic substitution reactions. Typical conditions involve temperatures around 80-100°C and solvents such as dimethylformamide or acetonitrile. Catalysts like potassium carbonate or sodium hydride may also be used to improve yields.
Industrial Production Methods
Scaling up the production to an industrial level requires optimizing reaction conditions to ensure consistency and cost-efficiency. This may involve continuous flow reactors to maintain precise control over reaction parameters, improving both yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes several types of chemical reactions:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Employing reducing agents such as lithium aluminum hydride, producing thiols or hydrocarbon derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Key reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary widely, often requiring precise temperature control, inert atmospheres, and specific solvents.
Major Products
Applications De Recherche Scientifique
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one finds applications in various scientific fields:
Chemistry
Catalysis: Its structural complexity makes it a potential candidate for use as a catalyst in organic synthesis.
Material Science: It can be incorporated into polymer matrices, enhancing the mechanical and chemical properties of the resulting materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, offering insights into enzymatic pathways and potential therapeutic targets.
Molecular Probes: Due to its distinctive chemical properties, it can be used as a molecular probe to study biological systems.
Medicine
Pharmaceuticals: The compound's potential bioactivity suggests it could be developed into drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Agriculture: It may have applications as a pesticide or herbicide, contributing to crop protection and yield improvement.
Mécanisme D'action
The mechanism by which 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isopropylthio and methoxybenzyl groups can enhance binding affinity to specific sites, influencing molecular pathways. This interaction may lead to inhibition or activation of pathways, modulating biological processes.
Comparaison Avec Des Composés Similaires
When compared to other compounds in the pyrrolopyrimidinone family, 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique functional groups. Similar compounds may include:
2-(methylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Its uniqueness lies in the isopropylthio group, which may confer different reactivity and biological activity compared to methylthio or ethylthio analogs.
Propriétés
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)29-23-25-20-18(16-9-5-4-6-10-16)13-24-21(20)22(27)26(23)14-17-11-7-8-12-19(17)28-3/h4-13,15,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAVNQCGZRKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
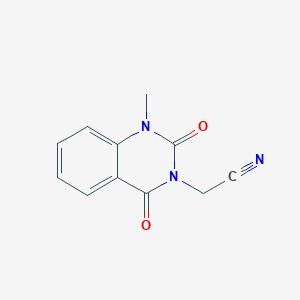
![6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770858.png)
![N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2770859.png)
![1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2770860.png)
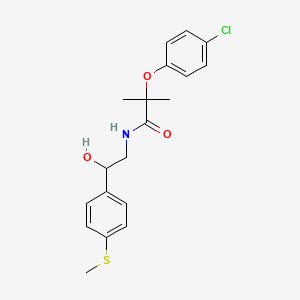
![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)
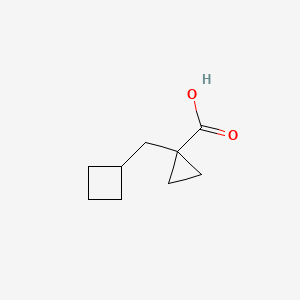

![5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770869.png)
![1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770870.png)
![{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2770871.png)
